molecular formula C25H26N2O3S B304035 N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B304035
M. Wt: 434.6 g/mol
InChI Key: UKZTYLDCULARLU-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as THIQ, is a chemical compound that has been studied for its potential use in scientific research. THIQ is a synthetic compound that was first synthesized in 2001. Since then, it has been studied for its potential use as a research tool in various scientific fields.

Mechanism of Action

N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide acts as a selective agonist for the mu opioid receptor. When N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide binds to the mu opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as endorphins. This activation of the mu opioid receptor can lead to analgesia, euphoria, and other physiological effects.
Biochemical and Physiological Effects:
N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and respiratory depression. N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to produce rewarding effects, which may make it useful as a research tool for studying addiction and drug abuse.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to study the mu opioid receptor and its role in various physiological processes. However, one limitation of using N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is its potential for producing side effects, such as respiratory depression and sedation. Researchers must take precautions to ensure the safety of animals and humans involved in experiments with N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Future Directions

There are several future directions for research on N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. One area of interest is the development of new compounds that are more selective for the mu opioid receptor and have fewer side effects. Another area of interest is the use of N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide as a research tool for studying addiction and drug abuse. N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide may also have potential as a therapeutic agent for the treatment of pain and other conditions. Further research is needed to fully understand the potential uses and limitations of N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in scientific research.

Synthesis Methods

N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The synthesis of N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves the reaction of 2-(2-thienyl)acetaldehyde with 2-methoxyphenethylamine to form an imine intermediate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to selectively bind to the mu opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. This makes N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide a useful tool for studying the mu opioid receptor and its role in various physiological processes.

properties

Product Name

N-[1-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[(Z)-3-[2-(2-methoxyphenyl)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H26N2O3S/c1-17-10-11-20(15-18(17)2)24(28)27-22(16-21-8-6-14-31-21)25(29)26-13-12-19-7-4-5-9-23(19)30-3/h4-11,14-16H,12-13H2,1-3H3,(H,26,29)(H,27,28)/b22-16-

InChI Key

UKZTYLDCULARLU-JWGURIENSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCC3=CC=CC=C3OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=CC=C3OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCC3=CC=CC=C3OC)C

Origin of Product

United States

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